1-Cyclopropylpyrrolidin-3-amine dihydrochloride
Overview
Description
1-Cyclopropylpyrrolidin-3-amine dihydrochloride is a synthetic compound that belongs to the class of psychoactive substances. It is a derivative of pyrrolidine and is known for its potent dopamine reuptake inhibition properties
Preparation Methods
The synthesis of 1-Cyclopropylpyrrolidin-3-amine dihydrochloride involves several steps. One common method includes the reaction of N-Boc-3-piperidone with enantiomerically pure tert-butanesulfinyl amide in the presence of a catalytic amount of pyrrolidine. This is followed by low-temperature reduction using a reducing agent, and subsequent removal of the Boc and tert-butanesulfinyl amide protections in hydrochloric acid . Industrial production methods often involve multi-enzyme cascades utilizing variants of galactose oxidase and imine reductase to achieve high enantiopurity and yield .
Chemical Reactions Analysis
1-Cyclopropylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-Cyclopropylpyrrolidin-3-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on neurotransmitter systems, particularly dopamine reuptake inhibition.
Medicine: Research is ongoing into its potential use in treating neurological disorders such as Parkinson’s disease and depression.
Industry: It is used in the development of new materials and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of 1-Cyclopropylpyrrolidin-3-amine dihydrochloride primarily involves the inhibition of dopamine reuptake. This increases the concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission. The compound binds to the dopamine transporter, preventing the reabsorption of dopamine into presynaptic neurons .
Comparison with Similar Compounds
1-Cyclopropylpyrrolidin-3-amine dihydrochloride can be compared with other similar compounds such as:
1-Cyclopropylpyrrolidin-3-amine: Similar in structure but without the dihydrochloride component.
3-Aminopiperidine: Another amine derivative with different pharmacological properties.
Pyrrolidine derivatives: These include various compounds with modifications to the pyrrolidine ring, each exhibiting unique biological activities
Properties
IUPAC Name |
1-cyclopropylpyrrolidin-3-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c8-6-3-4-9(5-6)7-1-2-7;;/h6-7H,1-5,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLUHJOWYCWZHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.